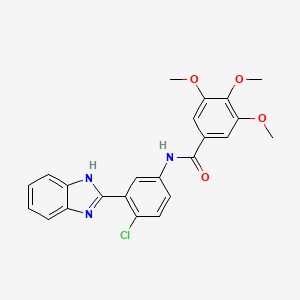

Methoxy-SANT-2

Description

Properties

CAS No. |

496793-78-3 |

|---|---|

Molecular Formula |

C23H20ClN3O4 |

Molecular Weight |

437.9 g/mol |

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C23H20ClN3O4/c1-29-19-10-13(11-20(30-2)21(19)31-3)23(28)25-14-8-9-16(24)15(12-14)22-26-17-6-4-5-7-18(17)27-22/h4-12H,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

WPVPAGJUOPBMCZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SANT-2; SANT 2; SANT2; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Methoxy-SANT-2 and its Analogs: A Technical Guide to Smoothened Antagonism in the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. The G protein-coupled receptor, Smoothened (SMO), is a key signal transducer in this pathway. This document provides a detailed technical overview of the mechanism of action of Methoxy-SANT-2 and its related 2-methoxybenzamide (B150088) analogs, a class of potent small-molecule inhibitors that target SMO. We will delve into the molecular interactions, signaling consequences, and the experimental methodologies used to characterize these compounds, presenting a comprehensive resource for researchers in oncology and developmental biology.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a highly conserved signal transduction cascade. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the 12-pass transmembrane protein Patched (PTCH) tonically inhibits the 7-pass transmembrane protein Smoothened (SMO).[1][2][3] This inhibition prevents SMO from accumulating in the primary cilium, a key signaling organelle. Consequently, a cytoplasmic protein complex, which includes Suppressor of Fused (SUFU), facilitates the proteolytic processing of the Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GliR). These GliR translocate to the nucleus and suppress the transcription of Hh target genes.

Upon binding of an Hh ligand to PTCH, the inhibition on SMO is relieved.[1][2][3] SMO then translocates to and accumulates in the primary cilium, where it becomes activated.[4] This leads to the dissociation of the SUFU-GLI complex, preventing the proteolytic cleavage of GLI proteins. The full-length, activator forms of GLI (GliA) translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound and its Analogs as Smoothened Antagonists

SANT-2 is a potent, small-molecule antagonist of the Hedgehog signaling pathway that functions by directly targeting SMO.[2] While "this compound" is not a formally described compound in the reviewed literature, it is representative of a class of 2-methoxybenzamide derivatives based on the SANT-2 scaffold that have been developed as highly potent SMO inhibitors.[1] These compounds act as allosteric modulators of SMO.[2]

The core mechanism of action for these inhibitors involves binding to the SMO receptor, thereby preventing its conformational change and subsequent activation, even in the presence of an Hh ligand or activating mutations in PTCH.[2][5] This blockade of SMO activation has two primary consequences:

-

Inhibition of SMO Ciliary Translocation: A crucial step in Hh pathway activation is the accumulation of SMO in the primary cilium. SANT-2 and its analogs have been shown to prevent this Shh-induced enrichment of SMO in cilia.[5][6]

-

Suppression of Downstream Signaling: By keeping SMO in an inactive state, these inhibitors prevent the dissociation of the SUFU-GLI complex, leading to the continued production of GliR and the repression of Hh target gene transcription.[1]

The binding site for SANT-1, a closely related compound, is located in the deeper part of the transmembrane domain of SMO, distinct from the binding site of some other SMO inhibitors like cyclopamine.[7] It is highly probable that this compound and its analogs share this binding pocket.

Quantitative Data

The inhibitory potency of SANT-2 and its 2-methoxybenzamide derivatives has been quantified in various assays. The following tables summarize the key reported values.

| Compound | Assay | Parameter | Value | Reference |

| SANT-2 | SMO Binding | KD | 12 nM | [2] |

| SANT-2 | Displacement of radiolabeled SAG-1.3 | Kd | 7.8 nM | [2] |

| SANT-2 | Displacement of radiolabeled cyclopamine | Kd | 8.4 nM | [2] |

| SANT-2 | Inhibition of Shh-induced SMO ciliary enrichment | IC50 | ~13 nM | [5] |

| Compound 21 (2-methoxybenzamide derivative) | Gli-luciferase reporter assay | IC50 | 0.03 µM | [1] |

| SANT-1 | SMO Binding | KD | 1.2 nM | [5] |

| SANT-1 | Inhibition of Shh-induced SMO ciliary enrichment | IC50 | ~5 nM | [5] |

Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is a common method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI.

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Methodology:

-

Cell Culture: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control are cultured to confluence in 96-well plates.[7][8]

-

Treatment: The cells are then treated with a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule agonist like SAG) in the presence of varying concentrations of the test compound (e.g., this compound analog).[7][8]

-

Incubation: The plates are incubated for 24-48 hours to allow for pathway activation and reporter gene expression.[8]

-

Lysis: The cells are lysed using a passive lysis buffer.[7]

-

Luminescence Measurement: The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase assay system and a luminometer.[9][10] The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

-

Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Smoothened Ciliary Localization Assay

This imaging-based assay directly visualizes the effect of inhibitors on the translocation of SMO to the primary cilium.

Principle: The localization of SMO within the primary cilium is a hallmark of Hh pathway activation. Immunofluorescence microscopy is used to detect and quantify the presence of SMO in the cilia.

Methodology:

-

Cell Culture: NIH/3T3 cells are grown on glass coverslips and serum-starved to induce the formation of primary cilia.

-

Treatment: Cells are treated with a Hh pathway agonist (e.g., Shh) with or without the test inhibitor for a defined period (e.g., 2-4 hours).[6]

-

Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Immunostaining: The cells are incubated with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin). This is followed by incubation with fluorescently labeled secondary antibodies.[6]

-

Imaging: The coverslips are mounted and imaged using a confocal or high-resolution fluorescence microscope.

-

Quantification: The fluorescence intensity of SMO within the cilia is quantified using image analysis software. The percentage of cilia positive for SMO or the mean fluorescence intensity of SMO in the cilia is determined across different treatment conditions.[6]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd or Ki) of a compound to the SMO receptor.

Principle: A radiolabeled ligand with known affinity for SMO is competed for binding with the unlabeled test compound. The amount of radioactivity bound to the receptor is measured, and from this, the affinity of the test compound can be derived.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the SMO receptor.[11]

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled SMO ligand (e.g., [3H]-cyclopamine or a labeled SMO agonist) and a range of concentrations of the unlabeled test compound.[11][12]

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[11][12]

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 is determined by plotting the percentage of specific binding against the log concentration of the test compound. The Ki is then calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

Caption: Hedgehog signaling pathway states.

Experimental Workflow

Caption: Gli-Luciferase reporter assay workflow.

Conclusion

This compound and its 2-methoxybenzamide analogs are potent and specific inhibitors of the Hedgehog signaling pathway. Their mechanism of action is centered on the direct, allosteric inhibition of the SMO receptor, preventing its ciliary accumulation and downstream signaling cascade. This leads to the suppression of GLI-mediated transcription and the inhibition of Hh-driven cellular processes. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers working on the development of novel anti-cancer therapeutics targeting the Hedgehog pathway. Further investigation into the precise binding interactions and the potential for overcoming resistance mechanisms will be crucial for the clinical translation of this promising class of compounds.

References

- 1. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Gli2 trafficking links Hedgehog-dependent activation of Smoothened in the primary cilium to transcriptional activation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. web.stanford.edu [web.stanford.edu]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. assaygenie.com [assaygenie.com]

- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Methoxy-SANT-2: A Technical Guide to a Novel Smoothened Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Methoxy-SANT-2, a potent antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This compound, identified as compound 21 in recent literature, is a 2-methoxybenzamide (B150088) derivative of the known SMO antagonist SANT-2.[1] This document details its mechanism of action, quantitative biological activity, and the experimental protocols utilized for its characterization. The information presented herein is intended to support further research and development of this and similar compounds as potential therapeutics for cancers and other diseases driven by aberrant Hedgehog signaling.

Introduction to this compound and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[2] The G-protein coupled receptor, Smoothened (SMO), is a key signal transducer in this pathway. In the absence of Hh ligands, the Patched (PTCH) receptor inhibits SMO activity. Upon Hh ligand binding to PTCH, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors.[1][2]

SMO represents a prime therapeutic target for inhibiting pathological Hh pathway activation. This compound (referred to as compound 21 in Sun et al., 2021) is a novel, potent, small-molecule antagonist of SMO. It belongs to a series of 2-methoxybenzamide derivatives designed through structural modification of the established SMO antagonist, SANT-2.[1]

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly targeting the Smoothened receptor. Its primary mechanism of action is the prevention of SMO translocation into the primary cilium, a critical step for downstream signal propagation.[2] By blocking the ciliary accumulation of SMO, this compound effectively halts the signaling cascade, leading to the suppression of Gli-mediated gene transcription.[2]

Quantitative Biological Activity

The inhibitory potency of this compound and its precursors has been quantified using in vitro cell-based assays. The following table summarizes the key quantitative data for this compound (compound 21) and related compounds as reported by Sun et al. (2021).[1]

| Compound | Chemical Name | Assay Type | Cell Line | IC50 (µM) |

| This compound (21) | N-[4-chloro-3-(5-methyl-1H-imidazol-2-yl)phenyl]-2-methoxybenzamide | Gli-luciferase Reporter Assay | NIH3T3 | 0.03 |

| SANT-2 (3) | N/A | Gli-luciferase Reporter Assay | NIH3T3 | >0.25 |

| Precursor Compound (17) | N/A | Gli-luciferase Reporter Assay | NIH3T3 | 0.12 |

Signaling Pathways and Experimental Workflows

Hedgehog Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Caption: Hedgehog signaling pathway with and without ligand, and the inhibitory point of this compound.

Experimental Workflow for Evaluating this compound

The characterization of a novel Smoothened antagonist like this compound typically follows a structured experimental workflow.

Caption: A typical experimental workflow for the evaluation of a Smoothened antagonist.

Detailed Experimental Protocols

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli.

-

Cell Line: NIH3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Seeding: Seed cells in a 96-well plate at a density that allows them to reach confluency after 24 hours.

-

Starvation: Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5% calf serum) and incubate for 16-24 hours.

-

Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or SAG) in the presence of varying concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the treated cells for 24-30 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value using non-linear regression analysis.

Smoothened Localization Assay (Immunofluorescence)

This assay visually confirms the ability of this compound to block the agonist-induced translocation of SMO to the primary cilium.

-

Cell Line and Culture: Use NIH3T3 cells grown on glass coverslips.

-

Starvation and Treatment: Starve the cells in low-serum medium to induce ciliogenesis. Treat the cells with a Hedgehog agonist (e.g., Shh conditioned medium) with or without this compound for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against SMO and a primary cilium marker (e.g., acetylated α-tubulin or Arl13b) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies corresponding to the primary antibodies for 1 hour at room temperature in the dark. A nuclear counterstain (e.g., DAPI) can also be included.

-

Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides with an anti-fade mounting medium, and image using a confocal or fluorescence microscope.

-

Analysis: Quantify the percentage of cells showing SMO co-localization with the primary cilium marker in each treatment group.

Conclusion

This compound (compound 21) is a highly potent Smoothened antagonist with a clear mechanism of action involving the inhibition of SMO translocation to the primary cilium. Its nanomolar potency in cell-based assays makes it a promising lead compound for the development of novel therapeutics targeting Hedgehog pathway-dependent diseases. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other next-generation SMO inhibitors. Future in vivo studies will be critical to ascertain its therapeutic potential.

References

The Discovery and Synthesis of SANT-2 and its Analogs: A Technical Guide

Abstract

SANT-2 is a potent, small-molecule antagonist of the Sonic hedgehog (Shh) signaling pathway, a critical developmental cascade often implicated in the progression of various cancers.[1] By specifically targeting the Smoothened (SMO) receptor, SANT-2 effectively disrupts aberrant Shh pathway activation, thereby inhibiting downstream transcriptional programs that fuel uncontrolled cell proliferation and survival.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of SANT-2 and its analogs. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Discovery and Mechanism of Action

SANT-2 was identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[2][3] Like its predecessor SANT-1, SANT-2 directly binds to the Smoothened (SMO) receptor, a key component of the Hh pathway.[1][4] The binding of SANT-2 to SMO is characterized by a high affinity, with a dissociation constant (KD) of 12 nM.[1]

The mechanism of action of SANT-2 involves allosteric antagonism of the SMO receptor.[1] It effectively displaces radiolabeled SMO ligands such as SAG-1.3 and cyclopamine (B1684311), with inhibition constants (Kd) of 7.8 nM and 8.4 nM, respectively.[1] This demonstrates its high specificity and potent inhibitory effect on SMO activity. Unlike some other SMO inhibitors like cyclopamine, which locks SMO in an inactive state within the primary cilia, SANT-2 and its analog SANT-1 prevent the accumulation of SMO in the cilia, locking it in a cytoplasmic inactive state.[4] This ultimately leads to the suppression of downstream signaling and the inhibition of Gli1 expression, a key transcriptional effector of the Hh pathway.[3]

Hedgehog Signaling Pathway and Inhibition by SANT-2

Caption: Hedgehog signaling pathway activation and SANT-2 inhibition.

Synthesis of SANT-2 and its Analogs

The synthesis of SANT-2 is a multi-step process.[1] A general outline for the synthesis of SANT-2 is as follows:

-

Benzimidazole (B57391) Formation: 2-chloro-5-nitrobenzoic acid is coupled with o-phenylenediamine (B120857) to form the benzimidazole intermediate.

-

Nitro Group Reduction: The nitro group of the benzimidazole intermediate is reduced to an aniline (B41778) using a Béchamp reduction.

-

Amide Coupling: The resulting aniline is then coupled with 3,4,5-triethoxybenzoic acid through an amide formation reaction to yield the final product, SANT-2.[1]

The synthesis of SANT-2 analogs generally follows a similar synthetic strategy, with variations in the starting materials to achieve different substitutions on the core structure.

Synthetic Workflow for SANT-2

Caption: General synthetic workflow for the preparation of SANT-2.

Quantitative Data

The following table summarizes the key quantitative data for SANT-2 and its related compound, SANT-1.

| Compound | Target | Assay | Value | Reference |

| SANT-2 | SMO | Binding Affinity (KD) | 12 nM | [1] |

| SMO | Displacement of radiolabeled SAG-1.3 (Kd) | 7.8 nM | [1] | |

| SMO | Displacement of radiolabeled cyclopamine (Kd) | 8.4 nM | [1] | |

| Hh Pathway | Inhibition of Shh-induced Smo enrichment in cilia (IC50) | ~13 nM | [4] | |

| Hh Pathway | Inhibition of Gli1 expression (IC50) | 97.9 nM | [3] | |

| SANT-1 | SMO | Binding Affinity (Kd) | 1.2 nM | [5] |

| Hh Pathway | Inhibition of Smo agonist effects (IC50) | 20 nM | [5] | |

| Hh Pathway | Inhibition of Shh-induced Smo enrichment in cilia (IC50) | ~5 nM | [4] |

Experimental Protocols

General Procedure for the Synthesis of SANT-2

A detailed, step-by-step protocol would require access to the specific publication by Büttner et al. (2009). The following is a generalized protocol based on the available information.

Step 1: Synthesis of the Benzimidazole Intermediate

-

Dissolve 2-chloro-5-nitrobenzoic acid and o-phenylenediamine in a suitable solvent (e.g., polyphosphoric acid).

-

Heat the reaction mixture at an elevated temperature for a specified time to facilitate the condensation and cyclization reaction.

-

After cooling, quench the reaction mixture with water or an appropriate aqueous solution.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude benzimidazole intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

-

Suspend the benzimidazole intermediate in a suitable solvent system for the Béchamp reduction (e.g., ethanol/water with an acid).

-

Add iron powder and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Concentrate the filtrate and extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting aniline intermediate.

Step 3: Amide Coupling to form SANT-2

-

Dissolve the aniline intermediate and 3,4,5-triethoxybenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA or triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain pure SANT-2.

Cell-Based Hedgehog Pathway Inhibition Assay (Gli1 Expression)

-

Cell Culture: Culture Shh-Light II cells, which contain a Gli-responsive firefly luciferase reporter, in appropriate growth medium.

-

Compound Treatment: Plate the cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of SANT-2 or its analogs for a specified period (e.g., 48 hours).[3] Include a positive control (e.g., a known Hh pathway agonist like SAG) and a negative control (vehicle, e.g., DMSO).

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay). Plot the normalized luciferase activity against the compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Smoothened Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the human SMO receptor.

-

Binding Reaction: In a multi-well plate, incubate the SMO-expressing membranes with a fixed concentration of a radiolabeled SMO ligand (e.g., [3H]-cyclopamine or a fluorescent derivative) in the presence of varying concentrations of SANT-2.

-

Incubation and Filtration: Allow the binding reaction to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

-

Scintillation Counting: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of SANT-2. Calculate the Ki or IC50 value from the resulting competition curve.

Ciliary Localization Assay

-

Cell Culture and Treatment: Plate NIH 3T3 cells on coverslips. Treat the cells with an Hh pathway agonist (e.g., Shh) in the presence or absence of different concentrations of SANT-2 for a defined period (e.g., 7 hours).[4]

-

Immunofluorescence Staining: Fix the cells with formaldehyde. Permeabilize the cells and block non-specific antibody binding. Incubate the cells with primary antibodies against acetylated tubulin (a marker for primary cilia) and SMO.[4]

-

Secondary Antibody and Imaging: Wash the cells and incubate with fluorescently labeled secondary antibodies. Mount the coverslips on microscope slides with a DAPI-containing mounting medium to stain the nuclei.[4]

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells showing SMO accumulation in the primary cilia for each treatment condition.

Conclusion

SANT-2 is a valuable chemical probe for studying the Hedgehog signaling pathway and serves as a lead compound for the development of targeted anticancer therapeutics.[1] Its well-defined mechanism of action as a potent allosteric inhibitor of the SMO receptor, coupled with a feasible synthetic route, makes it and its analogs important tools in cancer research and drug discovery. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to utilize and further investigate the therapeutic potential of this class of compounds.

References

- 1. SANT-2 - Wikipedia [en.wikipedia.org]

- 2. SANT 2 | Hedgehog signaling pathway antagonist | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Methoxy-SANT-2: A Putative Hedgehog Pathway Inhibitor

Disclaimer: The compound "Methoxy-SANT-2" is not a widely recognized chemical entity in publicly available scientific literature. This guide is based on the logical assumption that it is a derivative of the known Hedgehog (Hh) signaling pathway inhibitor, SANT-2, in which one of the three ethoxy groups is replaced by a methoxy (B1213986) group. All information regarding its synthesis, properties, and biological activity is therefore predictive and based on the known characteristics of SANT-2 and related chemical analogs.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway has been implicated in the pathogenesis of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and prostate cancers. Consequently, the Hh pathway, and specifically the transmembrane protein Smoothened (Smo), has emerged as a key target for anti-cancer drug development.

SANT-2 is a potent small-molecule antagonist of the Smoothened receptor, effectively inhibiting the Hh signaling cascade. This guide provides a comprehensive technical overview of a putative analog, "this compound," intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Based on our assumption, the chemical structure and key identifiers for this compound are presented below.

IUPAC Name: N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3-methoxy-4,5-diethoxybenzamide

Chemical Structure:

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. For comparison, the known properties of SANT-2 are also provided.

| Property | This compound (Predicted) | SANT-2 (Experimental/Predicted) |

| Molecular Formula | C25H24ClN3O4 | C26H26ClN3O4 |

| Molecular Weight | 465.93 g/mol | 479.96 g/mol |

| LogP | ~5.8 | 6.4 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 7 | 7 |

| Polar Surface Area | 85.47 Ų | 85.47 Ų |

| Solubility | Predicted to be soluble in DMSO. | Soluble in DMSO (200 mg/mL). |

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process, analogous to the synthesis of SANT-2. The key steps involve the preparation of a substituted benzoic acid and a substituted aniline (B41778), followed by an amide coupling reaction.

Synthesis of 3-methoxy-4,5-diethoxybenzoic acid (Intermediate 1)

A plausible synthetic route to this key intermediate starts from gallic acid.

Protocol:

-

Esterification of Gallic Acid: Gallic acid is first converted to its methyl ester, methyl gallate, by refluxing with methanol (B129727) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Differential Alkylation: The three hydroxyl groups of methyl gallate are then alkylated. To achieve the desired substitution pattern, a sequential alkylation strategy would be employed. This could involve protecting one hydroxyl group, followed by ethylation of the other two, and then methylation of the protected group. A more straightforward approach would be a one-pot reaction with controlled stoichiometry of the alkylating agents (dimethyl sulfate (B86663) and diethyl sulfate) in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) or DMF. The reaction conditions would need to be carefully optimized to favor the desired product.

-

Hydrolysis: The resulting tri-substituted methyl benzoate (B1203000) is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution, followed by acidification.

Synthesis of 3-(1H-benzimidazol-2-yl)-4-chloroaniline (Intermediate 2)

The synthesis of this intermediate is a known procedure.

Protocol:

-

Nitration: 4-chloro-3-nitrobenzoic acid is the starting material.

-

Amidation: The carboxylic acid is converted to an amide with o-phenylenediamine.

-

Cyclization: The amide undergoes cyclization to form the benzimidazole (B57391) ring.

-

Reduction: The nitro group is then reduced to an aniline using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

Final Amide Coupling to Yield this compound

Protocol:

-

Activation of Carboxylic Acid: 3-methoxy-4,5-diethoxybenzoic acid (Intermediate 1) is activated for amide bond formation. This can be achieved by converting it to the corresponding acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling reagent.

-

Coupling Reaction: The activated carboxylic acid is then reacted with 3-(1H-benzimidazol-2-yl)-4-chloroaniline (Intermediate 2) in an inert solvent (e.g., dichloromethane (B109758) or DMF) in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine). Common coupling reagents for this step include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as column chromatography.

Biological Activity and Signaling Pathway

This compound, as an analog of SANT-2, is predicted to be a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog signaling pathway.

Mechanism of Action

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (PTCH) inhibits the activity of Smoothened (Smo). Upon binding of Shh to PTCH, this inhibition is relieved, allowing Smo to become active. Activated Smo then initiates a downstream signaling cascade that leads to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

SANT-2 binds directly to the Smoothened receptor, acting as an antagonist.[1] This binding prevents the conformational changes in Smo that are necessary for its activation, even in the presence of an Hh ligand.[1] By blocking Smo activity, SANT-2 effectively shuts down the entire downstream signaling pathway, leading to the inhibition of Gli-mediated gene transcription. This compound is expected to share this mechanism of action.

Hedgehog Signaling Pathway Diagram

References

In-Depth Technical Guide: SANT-2 Binding Affinity and Kinetics to the SMO Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of SANT-2, a potent antagonist of the Smoothened (SMO) receptor. The document details the binding affinity, explores the kinetic aspects of this interaction, outlines relevant experimental methodologies, and situates this interaction within the broader context of the Hedgehog signaling pathway.

Executive Summary

SANT-2 is a small molecule inhibitor of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the development of various cancers, making SMO an attractive therapeutic target. Understanding the precise binding affinity and kinetics of antagonists like SANT-2 is paramount for the rational design of novel therapeutics. This guide summarizes the available quantitative data for SANT-2 binding to SMO, provides detailed experimental protocols for assessing such interactions, and visualizes the associated biological and experimental workflows.

SANT-2 and the Smoothened Receptor

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. The G protein-coupled receptor (GPCR) Smoothened is the central signal transducer of this pathway. In the absence of a Hedgehog ligand, the receptor Patched (PTCH) inhibits SMO activity. Upon Hedgehog binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling cascades that culminate in the activation of GLI transcription factors.

SANT-2 acts as an antagonist, directly binding to the SMO receptor and preventing its activation, thereby inhibiting the downstream signaling pathway. This mechanism of action has positioned SANT-2 and similar SMO inhibitors as valuable tools for cancer research and potential therapeutic agents.

Quantitative Binding Data

The binding of SANT-2 to the SMO receptor has been characterized primarily by its equilibrium dissociation constant (Kd), which is a measure of binding affinity. A lower Kd value indicates a higher binding affinity.

| Ligand | Receptor | Parameter | Value | Method | Reference |

| SANT-2 | SMO | Apparent Kd | 12 nM | BODIPY-cyclopamine Competition Binding Assay | [1] |

Note on Binding Kinetics: While the equilibrium dissociation constant (Kd) for SANT-2 has been determined, specific kinetic rate constants, the association rate constant (kon) and the dissociation rate constant (koff), have not been explicitly reported in the reviewed literature. The Kd is a ratio of koff to kon (Kd = koff/kon). The on-rate describes the speed at which the ligand binds to the receptor, while the off-rate describes the speed at which the ligand dissociates. These kinetic parameters are crucial for understanding the duration of drug action and can be determined using techniques such as Surface Plasmon Resonance (SPR) or kinetic radioligand binding assays. For context, other SMO modulators have been characterized with these techniques. For example, the approved drug Vismodegib, another SMO inhibitor, has a long elimination half-life of 4 days after continuous daily dosing, suggesting a slow off-rate from its target[2].

Signaling Pathway

The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the point of intervention for SANT-2.

Experimental Protocols

The determination of binding affinity and kinetics of ligands to GPCRs like SMO can be achieved through various biophysical and biochemical assays. A common method for determining the affinity of unlabeled compounds like SANT-2 is through a competitive binding assay. Below is a detailed, representative protocol for a NanoBRET™-based competition binding assay, a technology that has been successfully applied to study ligand binding to SMO[3].

NanoBRET™ Competition Binding Assay for SMO

This assay measures the ability of a test compound (e.g., SANT-2) to compete with a fluorescently labeled ligand for binding to a NanoLuc® luciferase-tagged SMO receptor expressed in live cells.

Materials:

-

Cell Line: HEK293 cells transiently or stably expressing N-terminally NanoLuc®-tagged SMO (Nluc-SMO).

-

Fluorescent Ligand: BODIPY-cyclopamine.

-

Test Compound: SANT-2.

-

Assay Buffer: Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Substrate: Furimazine.

-

Plate: White, opaque 96-well or 384-well plates.

-

Instrumentation: Plate reader capable of measuring luminescence and fluorescence at specific wavelengths for BRET.

Experimental Workflow Diagram:

Procedure:

-

Cell Plating: Seed HEK293 cells expressing Nluc-SMO in white, opaque 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare a serial dilution of SANT-2 in assay buffer. The concentration range should typically span from picomolar to micromolar to ensure a full competition curve.

-

Assay Setup:

-

Remove the growth medium from the cells.

-

Add the prepared SANT-2 dilutions to the wells. Include wells with vehicle control (e.g., DMSO) for determining maximal binding and wells with a high concentration of a known SMO antagonist for determining non-specific binding.

-

Immediately add the fluorescent ligand (BODIPY-cyclopamine) to all wells at a final concentration at or below its Kd for SMO.

-

-

Incubation: Incubate the plate at 37°C for a sufficient time to allow the binding to reach equilibrium (typically 1-2 hours).

-

Substrate Addition and Reading:

-

Add the NanoBRET™ substrate, furimazine, to all wells according to the manufacturer's instructions.

-

Immediately read the plate on a BRET-capable plate reader, measuring both the donor emission (NanoLuc® luciferase, ~460 nm) and the acceptor emission (BODIPY-cyclopamine, >610 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well by dividing the acceptor signal by the donor signal.

-

Plot the BRET ratio as a function of the logarithm of the SANT-2 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of SANT-2 that inhibits 50% of the specific binding of the fluorescent ligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for SMO.

-

Conclusion

SANT-2 is a potent antagonist of the SMO receptor with a reported apparent Kd in the low nanomolar range. While its precise binding kinetics (kon and koff) are not yet fully elucidated, its high affinity makes it a valuable tool for studying Hedgehog signaling and a promising scaffold for the development of anti-cancer therapeutics. The experimental protocols outlined in this guide, particularly the NanoBRET™ competition binding assay, provide a robust framework for characterizing the binding of SANT-2 and other novel SMO modulators in a physiologically relevant cellular context. Future studies focusing on the kinetic parameters of SANT-2 will further enhance our understanding of its mechanism of action and its potential for therapeutic development.

References

Methoxy-SANT-2: A Technical Guide to its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-SANT-2, also known as TC-132, is a potent and selective small-molecule antagonist of the Hedgehog (Hh) signaling pathway. It exerts its effects by targeting the Smoothened (SMO) receptor, a key transducer of the Hh signal. Dysregulation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive overview of the reported in vitro and in vivo effects of this compound, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action within the Hh signaling cascade.

Core Mechanism of Action

This compound is a derivative of SANT-2, a known antagonist of the SMO receptor. By binding to SMO, this compound prevents the downstream activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). In a healthy state, the transmembrane protein Patched (PTCH) inhibits SMO. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved, allowing SMO to activate the Gli transcription factors, which then translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. This compound's antagonism of SMO effectively blocks this entire cascade, even in instances of aberrant pathway activation due to mutations in PTCH or overexpression of Hh ligands.

Quantitative Data Presentation

The following tables summarize the available quantitative data on the in vitro activity of this compound and its close analogs. It is important to note that publicly available in vivo efficacy and pharmacokinetic data for this compound (TC-132) is limited.

Table 1: In Vitro Potency of this compound and Related Compounds

| Compound | Assay | Cell Line | IC50 (nM) | Reference |

| This compound (TC-132) | Gli1 Reporter Gene Expression | Not Specified | 79.8 | [1][2] |

| Compound 21* | Gli-luciferase Reporter Assay | NIH3T3 Shh-Light II | 30 | [3] |

*Compound 21 is a 2-methoxybenzamide (B150088) derivative described as a highly potent Hh pathway inhibitor, structurally analogous to this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for key in vitro assays used to characterize the activity of Hedgehog pathway inhibitors like this compound.

Gli-Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the activity of Hedgehog pathway inhibitors. It utilizes a cell line engineered to express luciferase under the control of a Gli-responsive promoter.

1. Cell Culture and Seeding:

-

Culture NIH3T3 Shh-Light II cells (or a similar Gli-reporter cell line) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418) to maintain the reporter construct.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).

-

The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound. Include a vehicle-only control and a positive control (e.g., a known Hh pathway agonist like SAG or Shh ligand) with and without the inhibitor.

3. Pathway Activation:

-

To induce luciferase expression, add a Hedgehog pathway agonist, such as recombinant Shh protein (e.g., 100 ng/mL) or a small molecule SMO agonist like SAG (e.g., 100 nM), to the appropriate wells.

4. Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

5. Luciferase Activity Measurement:

-

After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Measure luminescence using a microplate luminometer.

-

Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

6. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-treated control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Proliferation Assay (MTS Assay)

This assay assesses the effect of this compound on the proliferation of cancer cells that are dependent on the Hedgehog pathway for their growth.

1. Cell Culture and Seeding:

-

Culture a Hedgehog-dependent cancer cell line (e.g., Daoy medulloblastoma cells) in the appropriate growth medium.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

-

Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

3. Incubation:

-

Incubate the plate for a period of 48-72 hours.

4. MTS Reagent Addition:

-

Add MTS reagent to each well according to the manufacturer's protocol.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

5. Absorbance Measurement:

-

Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Mandatory Visualizations

Hedgehog Signaling Pathway and Inhibition by this compound

Caption: this compound inhibits the Hedgehog pathway by targeting the SMO receptor.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Workflow for characterizing the in vitro activity of this compound.

Conclusion

This compound (TC-132) is a potent, small-molecule inhibitor of the Hedgehog signaling pathway with demonstrated in vitro activity in the nanomolar range. Its mechanism of action through the antagonism of the SMO receptor makes it a valuable tool for research into Hh-dependent cancers and a potential candidate for further drug development. While comprehensive in vivo data is not yet widely available in the public domain, the in vitro profile of this compound suggests it holds promise as a targeted therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working in this area.

References

- 1. Synthesis and evaluation of hedgehog signaling inhibitor with novel core system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structural Secrets of Smoothened Antagonism: A Technical Guide to the Structure-Activity Relationship of SANT-2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of SANT-2 and its derivatives, a class of potent inhibitors of the Hedgehog (Hh) signaling pathway. By targeting the Smoothened (SMO) receptor, these small molecules hold significant promise in the development of targeted anticancer therapies. This document provides a comprehensive overview of their biological activity, the experimental methodologies used for their evaluation, and the key structural features governing their inhibitory potential.

Introduction: The Hedgehog Pathway and the Role of SANT-2

The Hedgehog signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] In vertebrates, the pathway is initiated by the binding of one of three Hh ligands (Sonic, Desert, or Indian) to the transmembrane receptor Patched (PTCH).[1] This binding relieves the inhibition of PTCH on the G protein-coupled receptor Smoothened (SMO), allowing it to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes. Aberrant activation of this pathway has been implicated in the development and progression of various cancers, including basal cell carcinoma, medulloblastoma, and certain types of pancreatic and prostate cancers.[1] Consequently, the Hh pathway, and specifically SMO, has emerged as a prime target for therapeutic intervention.

SANT-2 is a small-molecule antagonist that potently inhibits the Hh signaling pathway by directly binding to the SMO receptor.[2] Its discovery and subsequent characterization have provided valuable insights into the molecular mechanisms of SMO regulation and have served as a foundation for the development of novel anticancer agents. This guide focuses on the SAR of SANT-2 derivatives, providing a detailed analysis of how chemical modifications to the SANT-2 scaffold influence its biological activity.

Quantitative Analysis of SANT-2 Derivatives

A key study by Büttner and colleagues described the synthesis and biological evaluation of fifteen SANT-2 analogues.[1] While the complete dataset for all derivatives is not publicly available, the inhibitory activities of SANT-2 and its most potent analogue, TC-132, have been reported. The primary method for quantifying the activity of these compounds is a Gli-luciferase reporter gene assay, which measures the transcriptional activity of the downstream effector GLI1.

| Compound | Target | Assay Type | Activity Metric | Value | Reference |

| SANT-2 | Smoothened (SMO) | Binding Assay | K D | 12 nM | [2] |

| Smoothened (SMO) | Competitive Binding (vs. SAG-1.3) | K i | 7.8 nM | [2] | |

| Smoothened (SMO) | Competitive Binding (vs. cyclopamine) | K i | 8.4 nM | [2] | |

| Hedgehog Pathway | Ciliary Localization Assay | IC 50 | ~13 nM | [3] | |

| TC-132 | Hedgehog Pathway | Gli-Luciferase Reporter Assay | IC 50 | 80 nM |

Table 1: Summary of quantitative biological data for SANT-2 and its derivative TC-132. The data highlights the high-affinity binding of SANT-2 to its target, SMO, and the potent inhibition of the Hedgehog pathway by both SANT-2 and TC-132.

Structure-Activity Relationship (SAR) Analysis

The SAR studies of SANT-2 and its analogues have revealed several key molecular descriptors essential for their inhibitory activity against the Hedgehog pathway.[1]

-

The Benzimidazole (B57391) Core: The central benzimidazole scaffold is a critical component for the biological activity of SANT-2 derivatives. This was determined to be essential for the inhibitory properties of this class of compounds.

-

Substitutions on the Phenyl Ring: Modifications to the substitution pattern on the phenyl ring (referred to as region-A in some studies) have been a primary focus of SAR investigations.

-

The Triethoxybenzoyl Moiety: The 3,4,5-triethoxybenzoyl group is another important feature of the SANT-2 structure. The specific arrangement and nature of these alkoxy groups likely play a significant role in the binding affinity and specificity of the molecule to the SMO receptor.

-

The Amide Linker: The amide bond connecting the benzimidazole core and the triethoxybenzoyl moiety is crucial for maintaining the correct orientation of these two key structural components, allowing for optimal interaction with the binding pocket of SMO.

The derivative TC-132 was identified as being slightly more potent than the parent compound SANT-2 in a Gli1 reporter gene assay, with an IC50 of 80 nM. Although the specific structural modifications of TC-132 compared to SANT-2 are not detailed in the available literature, this finding underscores that further optimization of the SANT-2 scaffold can lead to enhanced inhibitory activity.

Experimental Protocols

The evaluation of SANT-2 derivatives primarily relies on cell-based assays that measure the activity of the Hedgehog signaling pathway. The following is a detailed methodology for a representative Gli-luciferase reporter gene assay, compiled from established protocols for the characterization of Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Gene Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SANT-2 derivatives on Gli-mediated transcription.

Materials:

-

Cell Line: A cell line responsive to Hedgehog signaling, such as the mouse embryonic fibroblast cell line NIH/3T3 or Shh-LIGHT2 cells.

-

Reporter Plasmids:

-

A firefly luciferase reporter plasmid containing a Gli-responsive promoter element (e.g., 8xGli-BS-luc).

-

A control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-SV40) for normalization of transfection efficiency.

-

-

Hedgehog Pathway Agonist: Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist such as SAG (Smoothened Agonist).

-

Test Compounds: SANT-2 and its derivatives dissolved in a suitable solvent (e.g., DMSO).

-

Transfection Reagent: A suitable lipid-based transfection reagent.

-

Cell Culture Medium: DMEM supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Luciferase Assay System: A dual-luciferase reporter assay system.

-

Instrumentation: A luminometer.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density that will ensure they reach 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the Gli-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 24-48 hours to allow for the expression of the reporter genes.

-

Treatment:

-

Prepare serial dilutions of the SANT-2 derivatives in a low-serum cell culture medium.

-

Aspirate the transfection medium from the cells.

-

Add the medium containing the various concentrations of the test compounds to the cells.

-

To stimulate the Hedgehog pathway, add the Hedgehog pathway agonist (e.g., Shh conditioned medium or SAG) to all wells except for the negative control wells.

-

-

Incubation: Incubate the treated cells for an additional 24-48 hours.

-

Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer provided with the luciferase assay kit.

-

Luminometry: Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer and the dual-luciferase assay reagents.

-

Data Analysis:

-

For each well, normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value for each SANT-2 derivative.

-

Visualizing Key Processes

To better understand the context of SANT-2's mechanism of action and its evaluation, the following diagrams illustrate the Hedgehog signaling pathway and the experimental workflow for inhibitor testing.

Caption: The canonical Hedgehog signaling pathway.

Caption: Workflow for the Gli-luciferase reporter assay.

Conclusion

The study of the structure-activity relationship of SANT-2 derivatives provides a compelling framework for the rational design of novel Hedgehog pathway inhibitors. The benzimidazole scaffold has been established as a key pharmacophore, and further optimization of the substitutions on the peripheral phenyl and benzoyl rings can lead to compounds with enhanced potency. The detailed experimental protocols and a clear understanding of the underlying signaling pathway are essential for the continued development of this promising class of anticancer agents. Future research should focus on elucidating the precise binding modes of these inhibitors within the Smoothened receptor to further refine the SAR and guide the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Novel small molecules targeting ciliary transport of Smoothened and oncogenic Hedgehog pathway activation [ouci.dntb.gov.ua]

- 2. Frequent Deregulations in the Hedgehog Signaling Network and Cross-Talks with the Epidermal Growth Factor Receptor Pathway Involved in Cancer Progression and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methoxy-SANT-2 & its Analogs: A Technical Guide for Studying Developmental Biology

A Note on Nomenclature: The term "Methoxy-SANT-2" does not correspond to a standardly recognized compound in developmental biology literature. It is likely that this refers to SANT-2, a well-characterized antagonist of the Hedgehog signaling pathway, or its methoxy-containing derivatives. This guide will focus on the core molecule, SANT-2, a potent tool for researchers, scientists, and drug development professionals investigating the crucial role of Hedgehog signaling in development.

SANT-2 is a small-molecule antagonist of the Sonic hedgehog (Shh) signaling pathway.[1] This pathway is fundamental during embryonic development, governing processes such as tissue patterning, cell proliferation, and stem cell maintenance.[1][2] Dysregulation of the Hedgehog pathway is implicated in various developmental abnormalities and cancers.[2][3][4] SANT-2 exerts its effect by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the Hh cascade, making it an invaluable tool for dissecting the mechanisms of developmental biology.[1]

Mechanism of Action

The Hedgehog signaling pathway is a complex cascade that, in vertebrates, is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor.[5][6][7] In the absence of a ligand (the "OFF" state), PTCH1 inhibits the activity of the 7-transmembrane protein Smoothened (SMO).[6][7] This leads to the proteolytic cleavage of the GLI family of transcription factors into a repressor form (GLI-R), which translocates to the nucleus and keeps target gene expression off.[6]

When a Hedgehog ligand binds to PTCH1, the inhibition on SMO is relieved (the "ON" state).[5][7] Activated SMO then triggers a series of intracellular events that prevent the cleavage of GLI proteins. The full-length activator form of GLI (GLI-A) accumulates and moves into the nucleus, where it activates the transcription of Hh target genes that control cell fate and proliferation.[6][8]

SANT-2 functions as a potent antagonist of this pathway by directly binding to the SMO receptor.[1][9] It has a high affinity for SMO and is thought to act as an allosteric inhibitor.[1] By binding to SMO, SANT-2 locks the receptor in an inactive conformation, effectively preventing its activation even in the presence of an upstream Hh signal or activating mutations in PTCH1.[1] This blockade of SMO activity prevents the downstream activation of GLI transcription factors, thereby inhibiting the expression of Hh target genes.[2] Notably, SANT-2 and its analog SANT-1 have been shown to block the Shh-induced enrichment of SMO in the primary cilia, a crucial step for signal transduction.[4]

Quantitative Data: In Vitro Activity of SANT-2

The following table summarizes the key quantitative metrics for the activity of SANT-2 from various in vitro assays.

| Parameter | Value | Assay/System | Reference |

| KD (for SMO binding) | 12 nM | Radioligand binding assay | [1][10][11] |

| Ki (vs. SAG-1.3 binding) | 7.8 nM | Competitive displacement assay | [1] |

| Ki (vs. cyclopamine (B1684311) binding) | 8.4 nM | Competitive displacement assay | [1] |

| IC50 (Shh-induced Smo enrichment in cilia) | ~13 nM | Quantitative fluorescence microscopy in NIH 3T3 cells | [4] |

Hedgehog Signaling Pathway & SANT-2 Inhibition

References

- 1. SANT-2 - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. scbt.com [scbt.com]

- 10. agscientific.com [agscientific.com]

- 11. SANT-2 - Cayman Chemical [bioscience.co.uk]

The Role of the SANT-2 Domain in Cancer Stem Cell Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs), a subpopulation of cells within a tumor, are endowed with the ability to self-renew and differentiate, driving tumor growth, metastasis, and therapeutic resistance. A key regulator implicated in the maintenance of this malignant cellular state is the CoREST (Corepressor for RE1-Silencing Transcription factor) complex. This multi-protein machinery, integral to epigenetic regulation, includes the histone demethylase LSD1 (Lysine-Specific Demethylase 1) and histone deacetylases HDAC1 and HDAC2. Central to the CoREST complex's function is the RCOR1 protein, which contains two SANT (SWI3, ADA2, N-CoR, and TFIIB) domains. The second of these, the SANT-2 domain, plays a critical role in tethering the entire complex to nucleosomes, thereby enabling the enzymatic activity of LSD1 and HDACs on histone tails. This activity leads to the repression of genes involved in differentiation and the maintenance of a stem-like state. Consequently, the SANT-2 domain and the broader CoREST complex have emerged as promising therapeutic targets in oncology. This technical guide delves into the role of the SANT-2 domain in CSCs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

The CoREST Complex and the Function of the SANT-2 Domain

The CoREST complex is a master regulator of gene expression, primarily functioning as a transcriptional repressor. Its core components include:

-

LSD1/KDM1A: A histone demethylase that specifically removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active transcription.

-

HDAC1/2: Histone deacetylases that remove acetyl groups from histone tails, leading to chromatin compaction and gene silencing.

-

RCOR1 (CoREST): A scaffolding protein that brings together LSD1 and HDAC1/2. It contains two SANT domains, with the SANT-2 domain being crucial for the complex's interaction with chromatin.

The SANT-2 domain of RCOR1 facilitates the binding of the CoREST complex to the nucleosome, positioning the enzymatic subunits (LSD1 and HDAC1/2) to modify histone tails effectively. This targeted repression of specific gene sets is vital for maintaining the undifferentiated, self-renewing state of CSCs.

Targeting the CoREST Complex: The Dual Inhibitor Corin (B2432093)

Given the critical role of the CoREST complex in cancer, significant efforts have been made to develop inhibitors. One such promising agent is corin , a synthetic hybrid molecule derived from a class I HDAC inhibitor (entinostat) and an LSD1 inhibitor (tranylcypromine analog). Corin is designed to dually target both the HDAC and LSD1 components of the CoREST complex, exhibiting potent anti-cancer activity.

Quantitative Data on Corin's Efficacy

The following tables summarize the available quantitative data on the efficacy of corin and other relevant inhibitors targeting the CoREST complex and its components.

| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Reference(s) |

| WM983B | Melanoma | Corin | 0.095 | [1] |

| A375 | Melanoma | Corin | ~1 | [2] |

| SK-MEL-28 | Melanoma | Corin | ~1 | [2] |

| M21 | Melanoma | Compound (54) | 0.2 | [3] |

| HepG2 | Hepatocellular Carcinoma | Corin | ~0.6 | [4] |

| Hep3B | Hepatocellular Carcinoma | Corin | ~0.6 | [4] |

| SH-SY5Y | Neuroblastoma | Various | 0.195 - 1.52 | [5] |

| MGC-803 | Gastric Cancer | Compound 21 | 0.89 | [6] |

| HGC-27 | Gastric Cancer | Compound 21 | 1.13 | [6] |

| Cell Line | Cancer Type | Inhibitor | Effect on CSC Marker/Phenotype | Quantitative Change | Reference(s) |

| Breast Cancer Cells (EMT-induced) | Breast Cancer | LSD1 knockdown | CD44+/CD24- CSCs | Nearly abolished | [7] |

| Glioblastoma Stem Cells (GSCs) | Glioblastoma | NCL-1, NCD-38 | Self-renewal potential | Reduced | [7] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Cancer | HDAC inhibitors | Cancer Stem Cells (CSCs) | Reduced number | [8] |

| Renal Cell Carcinoma (ACHN) | Kidney Cancer | ALDH1 activity | Sphere forming ability | Higher in ALDH1+ cells | [9] |

| Cervical Cancer Cell Lines | Cervical Cancer | Cisplatin | ALDHhigh cells | Population expanded from 7.25% to 36.5% (SiHa) | [10] |

Signaling Pathways Regulated by the CoREST Complex in Cancer Stem Cells

The CoREST complex exerts its influence on CSCs by modulating key signaling pathways that govern self-renewal, differentiation, and proliferation.

CoREST Complex and MYC/E2F Signaling

The CoREST complex has been shown to stabilize the MYC oncoprotein, a critical driver of cell proliferation and tumorigenesis. By deacetylating MYC, the HDAC components of the CoREST complex protect it from proteasomal degradation. This leads to the transcriptional activation of MYC/E2F target genes, which are essential for cell cycle progression.[10][11]

CoREST Complex and Epithelial-Mesenchymal Transition (EMT)

The CoREST complex is also intricately linked to the process of Epithelial-Mesenchymal Transition (EMT), a key driver of metastasis and the generation of CSCs. LSD1, a core component of the complex, associates with the SNAG domain of EMT-inducing transcription factors like Snail1, leading to the repression of epithelial genes and the promotion of a migratory, stem-like phenotype.[6]

Crosstalk with Wnt and Notch Signaling

While direct regulation of Wnt and Notch pathways by the SANT-2 domain is an area of active investigation, there is evidence of crosstalk. p120-catenin, a component of the Wnt signaling pathway, has been shown to bind and negatively regulate the REST-CoREST complex, leading to the activation of previously repressed genes.[12] Furthermore, inhibitors of CD133, a CSC marker, have been shown to attenuate Wnt/β-catenin signaling.[13] The Notch pathway, another critical regulator of stemness, can interact with components of the Wnt pathway, suggesting a complex interplay that can be influenced by epigenetic regulators like the CoREST complex.[14]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the role of the SANT-2 domain and the CoREST complex in cancer stem cell research.

Tumorsphere Formation Assay

This assay is a gold-standard in vitro method to assess the self-renewal capacity of CSCs.

Workflow:

Detailed Protocol:

-

Cell Preparation: Prepare a single-cell suspension from either a cancer cell line or primary tumor tissue by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

-

Plating: Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates or flasks to prevent cell adhesion.

-

Culture Medium: Use a serum-free medium (e.g., DMEM/F12) supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF), and B27 supplement.

-

Incubation: Culture the cells for 5-10 days in a humidified incubator at 37°C and 5% CO2.

-

Quantification: Count the number and measure the diameter of the resulting tumorspheres using an inverted microscope. The tumorsphere formation efficiency (TFE) can be calculated as: (Number of tumorspheres / Number of cells seeded) x 100%.

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to investigate the interaction of proteins, such as the CoREST complex, with specific DNA regions in the genome.

Workflow:

Detailed Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., RCOR1, LSD1, or HDAC1).

-

Immune Complex Capture: Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.[15][16]

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the in vivo efficacy of therapeutic agents targeting CSCs.

Workflow:

References

- 1. Collection - Data from Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties - Cancer Research - Figshare [figshare.com]

- 2. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Corin: a dual inhibitor for KDM1A/HDAC1, suppresses hepatocellular carcinoma by triggering cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aldehyde Dehydrogenase 1 Identifies Cells with Cancer Stem Cell-Like Properties in a Human Renal Cell Carcinoma Cell Line | PLOS One [journals.plos.org]

- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 7. LSD1/KDM1A, a Gate-Keeper of Cancer Stemness and a Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of histone deacetylase impacts cancer stem cells and induces epithelial-mesenchyme transition of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aldehyde Dehydrogenase 1 Identifies Cells with Cancer Stem Cell-Like Properties in a Human Renal Cell Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High aldehyde dehydrogenase activity identifies cancer stem cells in human cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CoREST in pieces: Dismantling the CoREST complex for cancer therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 12. p120-catenin regulates REST and CoREST, and modulates mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What are CD133 inhibitors and how do they work? [synapse.patsnap.com]

- 14. The Notch Intracellular Domain Can Function as a Coactivator for LEF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Histone deacetylase inhibitors decrease proliferation potential and multilineage differentiation capability of human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Preclinical Assessment of Methoxy-SANT-2 Analogues: A Focus on Toxicity and Specificity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a technical overview of the preliminary toxicity and specificity profile of Methoxy-SANT-2, a term referring to a class of 2-methoxybenzamide (B150088) derivatives based on the SANT-2 scaffold. These compounds have emerged as potent antagonists of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This guide synthesizes available preclinical data on a representative potent analogue, herein referred to as Compound 21, to inform early-stage drug development and research initiatives. Key findings on its specificity for the Smoothened receptor and its antiproliferative activity are presented alongside a discussion of the anticipated toxicity profile based on the known class effects of Smoothened inhibitors. Detailed experimental methodologies are provided to facilitate the replication and expansion of these preliminary studies.

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation has been identified as a driver in several human malignancies, including basal cell carcinoma and medulloblastoma. The G-protein coupled receptor, Smoothened (Smo), is a central component of this pathway and has become a prime target for anti-cancer drug development. SANT-2 is a known Smo inhibitor, and recent research has focused on the development of more potent derivatives. Among these, 2-methoxybenzamide analogues of SANT-2, such as the highly potent "Compound 21," have demonstrated significant promise. This guide focuses on the initial characterization of the toxicity and specificity of these this compound analogues, with a particular emphasis on Compound 21 as a lead candidate.

Core Compound Profile: this compound Analogue (Compound 21)

| Parameter | Value | Reference |

| Compound Name | Compound 21 (2-methoxybenzamide derivative of SANT-2) | [1][2][3][4] |